

# 6-Methylheptanal chemical properties and structure

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## Compound of Interest

Compound Name: 6-Methylheptanal

Cat. No.: B128093

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An In-depth Technical Guide to **6-Methylheptanal**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methylheptanal**, an aliphatic aldehyde, is a volatile organic compound of significant interest in the fields of flavor chemistry, materials science, and chemical synthesis. Its characteristic fresh, green, and citrus-like aroma has led to its use as a flavoring agent in various consumer products.[1][2] Beyond its sensory properties, the aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **6-Methylheptanal**, tailored for a scientific audience.

## Chemical Structure and Identifiers

**6-Methylheptanal** consists of a seven-carbon heptanal backbone with a methyl group located at the sixth carbon position.

- IUPAC Name: **6-methylheptanal**[3]
- Synonyms: Isocaprylic aldehyde, 6-Methyl heptanal[3]
- Molecular Formula:  $C_8H_{16}O$ [4]

- SMILES: CC(C)CCCC=O[\[3\]](#)
- InChI: InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3[\[3\]](#)
- InChIKey: LCEHKIHBHIJPCD-UHFFFAOYSA-N[\[4\]](#)

## Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and calculated properties of **6-Methylheptanal**.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	128.21 g/mol	<a href="#">[3]</a>
CAS Number	63885-09-6	<a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[5]</a>
Specific Gravity	0.806 to 0.816 @ 25°C	<a href="#">[6]</a>
Refractive Index	1.406 to 1.416 @ 20°C	<a href="#">[6]</a>
Boiling Point	162 to 163 °C @ 760 mmHg	<a href="#">[5]</a>
Flash Point	46.11 °C (115.00 °F)	<a href="#">[6]</a>
Water Solubility	455.6 mg/L @ 25 °C (estimated)	<a href="#">[5]</a>
logP (Octanol/Water)	2.6 (calculated)	<a href="#">[3]</a>

Table 2: Spectroscopic and Chromatographic Data

Data Type	Value	Reference(s)
IR C=O Stretch	~1720 cm <sup>-1</sup> (characteristic for aliphatic aldehydes)	[7]
IR Aldehyde C-H Stretch	~2820 and ~2720 cm <sup>-1</sup> (two distinct peaks)	[7]
<sup>1</sup> H NMR (Aldehyde Proton)	δ 9.6-9.8 ppm (triplet) (predicted)	[7]
<sup>1</sup> H NMR (α-Protons)	δ ~2.4 ppm (multiplet) (predicted)	[7]
Kovats Retention Index (Standard Non-Polar)	948	[3][4]

## Synthesis of 6-Methylheptanal

The most common laboratory-scale synthesis of **6-Methylheptanal** is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol. This method avoids the high pressures and specialized catalysts required for industrial processes like hydroformylation.[1][8] Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid.

### Experimental Protocol: Oxidation of 6-methyl-1-heptanol with PCC

This protocol is a representative procedure for the synthesis of **6-Methylheptanal**.

Materials:

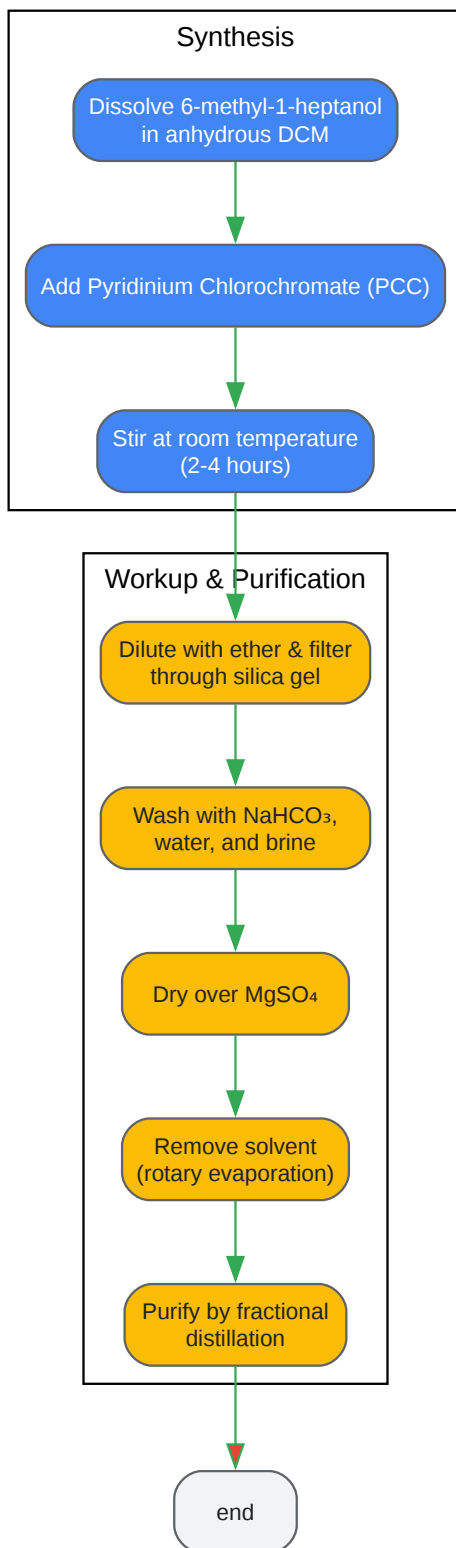
- 6-methyl-1-heptanol
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica Gel

- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

- A solution of 6-methyl-1-heptanol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- PCC (approximately 1.5 equivalents) is added to the solution in portions while stirring. The reaction is mildly exothermic.
- The resulting mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.
- The combined organic filtrates are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude **6-Methylheptanal** can be purified by fractional distillation under reduced pressure to yield the final product.

## Synthesis and Purification of 6-Methylheptanal

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **6-Methylheptanal**.

## Spectroscopic Characterization

While publicly available spectra for **6-Methylheptanal** are scarce, its structure allows for the confident prediction of its key spectroscopic features.

- $^1\text{H}$  NMR: The most characteristic signal is the aldehydic proton, which is expected to appear as a triplet around  $\delta$  9.6-9.8 ppm due to coupling with the adjacent  $\text{CH}_2$  group. The protons on the carbon alpha to the carbonyl group (C2) would be found around  $\delta$  2.4 ppm. The isopropyl methyl protons at the C6 position would appear as a doublet near  $\delta$  0.9 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of  $\delta$  200-205 ppm. The other aliphatic carbons will appear in the upfield region ( $\delta$  10-45 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong  $\text{C}=\text{O}$  stretching absorption around  $1720\text{ cm}^{-1}$ . Two weaker  $\text{C}-\text{H}$  stretching bands for the aldehyde proton are expected near  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ .<sup>[7]</sup>
- Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 128$  is expected to be observed, though it may be of low intensity.<sup>[9]</sup> Common fragmentation patterns for aliphatic aldehydes include:
  - Alpha-cleavage: Loss of a hydrogen radical to give a strong  $[\text{M}-1]^+$  peak at  $m/z = 127$ , or loss of the propyl group attached to the carbonyl to give a fragment at  $m/z = 85$ .
  - McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a  $\gamma$ -hydrogen. It would result in a prominent peak at  $m/z = 44$ .
  - Loss of the entire aldehyde group ( $[\text{M}-29]^+$ ) at  $m/z = 99$ .<sup>[9]</sup>

## Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the identification and quantification of **6-Methylheptanal**, particularly in complex matrices such as food and beverages.

## Experimental Protocol: GC-MS Analysis in a Food Matrix

This protocol describes a general approach for the analysis of **6-Methylheptanal** using headspace sampling.

#### Materials and Instrumentation:

- Gas Chromatograph with a Mass Selective Detector (GC-MS)
- Headspace Autosampler
- GC vials (20 mL)
- Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25  $\mu$ m)
- **6-Methylheptanal** standard
- Internal standard (e.g., d-labeled analogue or a different aldehyde)
- Helium (carrier gas)

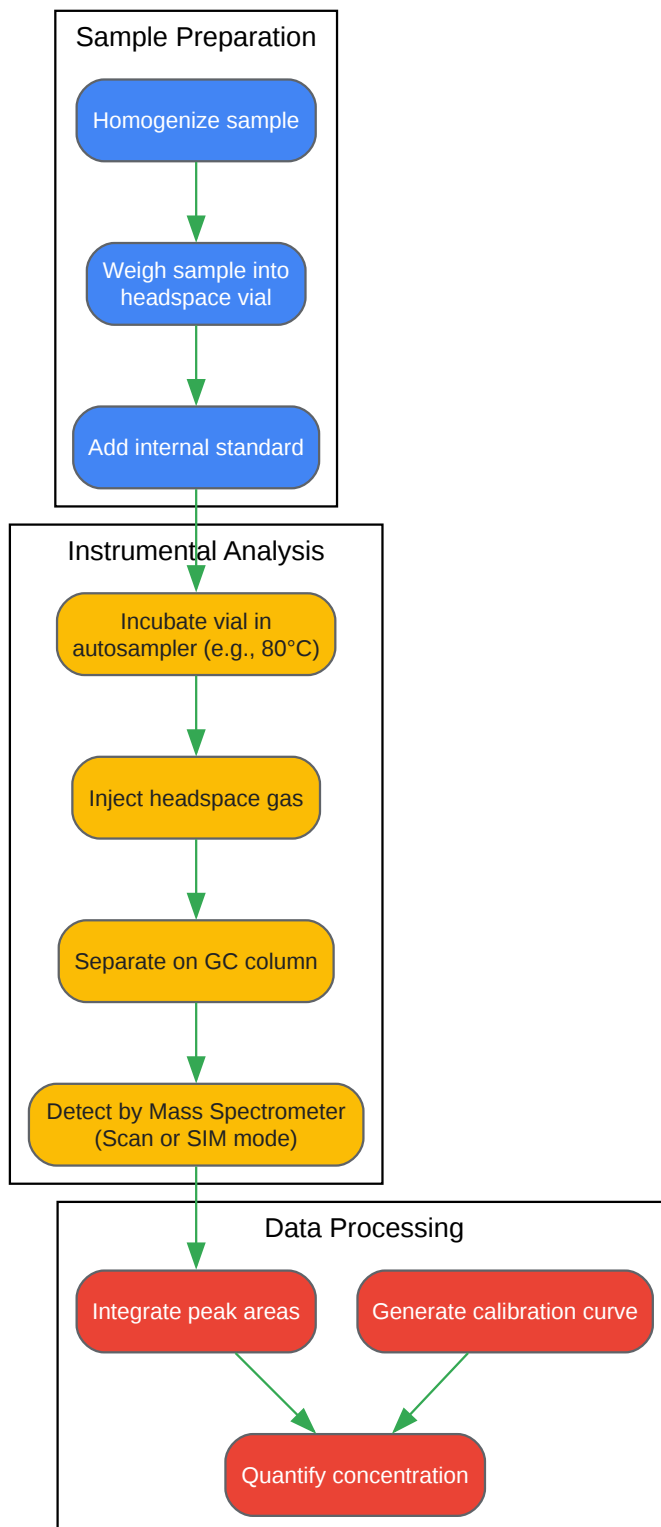
#### Procedure:

- **Sample Preparation:** A known amount of the homogenized food sample is weighed into a headspace vial. An internal standard is added to correct for matrix effects and variations in injection volume.
- **Headspace Incubation:** The vial is sealed and placed in the headspace autosampler. It is incubated at a controlled temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
- **Injection:** A heated syringe takes a known volume of the headspace gas and injects it into the GC inlet.
- **GC Separation:** The sample is separated on the capillary column using a temperature program, for example:
  - Initial temperature: 40°C, hold for 2 minutes.
  - Ramp: Increase to 250°C at 10°C/min.

- Final hold: 5 minutes at 250°C.
- MS Detection: The mass spectrometer is operated in scan mode (e.g., m/z 40-300) for identification or in selected ion monitoring (SIM) mode for quantification, using characteristic ions of **6-Methylheptanal** (e.g., m/z 44, 85, 128).
- Quantification: A calibration curve is generated using standards prepared in a similar matrix to the sample. The concentration of **6-Methylheptanal** in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.



## GC-MS Analysis Workflow for 6-Methylheptanal

[Click to download full resolution via product page](#)Caption: Workflow for GC-MS analysis of **6-Methylheptanal**.

## Biological Activity and Signaling

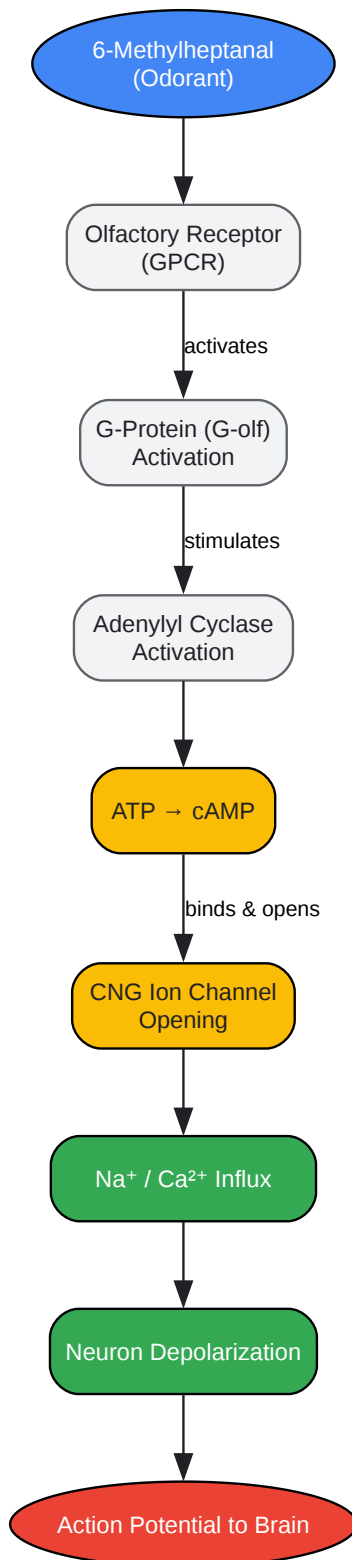
The primary biological activity of **6-Methylheptanal** is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma.<sup>[10]</sup> While some aldehydes are known to act as pheromones in insects, a specific pheromonal role for **6-Methylheptanal** has not been definitively established.<sup>[11][12]</sup>

### Olfactory Signaling Pathway

The detection of odorants like **6-Methylheptanal** is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

- **Binding:** **6-Methylheptanal** binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron.<sup>[10][13]</sup>
- **G-Protein Activation:** This binding event causes a conformational change in the OR, which activates an associated G-protein (G-olf).<sup>[10]</sup>
- **Second Messenger Production:** The activated G-olf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).<sup>[10]</sup>
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na<sup>+</sup> and Ca<sup>2+</sup> into the neuron.<sup>[10]</sup>
- **Depolarization and Action Potential:** The influx of positive ions depolarizes the neuron. If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

## Simplified Olfactory Signaling Pathway

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Caption: G-protein coupled olfactory signaling cascade.

## Conclusion

**6-Methylheptanal** is a well-characterized aliphatic aldehyde with important applications in the flavor industry. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is robustly performed using GC-MS. While its biological role is primarily understood in the context of olfaction, the reactivity of its aldehyde group makes it a valuable building block for further chemical synthesis. This guide has provided the core technical information necessary for researchers and professionals working with this compound.

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